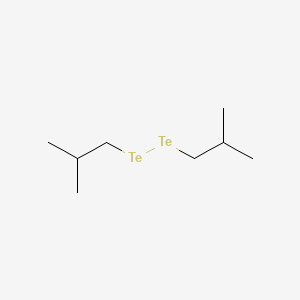
Ditelluride, bis(2-methylpropyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ditelluride, bis(2-methylpropyl) is an organotellurium compound with the molecular formula C8H18Te2. It belongs to the class of diorganoditellurides, which are characterized by the presence of a Te-Te bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ditelluride, bis(2-methylpropyl) can be synthesized through the reaction of tellurium with organolithium or Grignard reagents. For example, the reaction of tellurium with butyl lithium (BuLi) can produce the corresponding telluride, which can then be oxidized to form the ditelluride . The general reaction is as follows:
Te+BuLi→BuTeLi2BuTeLi+0.5O2+H2O→BuTeTeBu+2LiOH
Industrial Production Methods
similar compounds are typically produced using scalable methods such as solid-state lithiation and exfoliation, which allow for the production of high-quality telluride nanosheets .
Análisis De Reacciones Químicas
Types of Reactions
Ditelluride, bis(2-methylpropyl) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides.
Reduction: It can be reduced back to the corresponding telluride.
Substitution: The Te-Te bond can be cleaved and substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents like lithium aluminum hydride (LiAlH4). The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products
The major products formed from these reactions include telluroxides, tellurides, and various substituted organotellurium compounds .
Aplicaciones Científicas De Investigación
Ditelluride, bis(2-methylpropyl) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organotellurium compounds.
Biology: Organotellurium compounds have been studied for their potential antioxidant properties.
Medicine: Research is ongoing into the potential use of organotellurium compounds in pharmaceuticals.
Industry: Telluride compounds are used in the production of semiconductors and other electronic materials.
Mecanismo De Acción
The mechanism by which ditelluride, bis(2-methylpropyl) exerts its effects involves the interaction of the Te-Te bond with various molecular targets. The compound can undergo redox reactions, which can lead to the formation of reactive oxygen species (ROS) and other intermediates. These intermediates can interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other diorganoditellurides, such as diphenyl ditelluride and dinaphthyl ditelluride . These compounds share the Te-Te bond but differ in the organic groups attached to the tellurium atoms.
Uniqueness
For example, the presence of 2-methylpropyl groups can affect the compound’s solubility and stability compared to other diorganoditellurides .
Propiedades
Número CAS |
79982-95-9 |
|---|---|
Fórmula molecular |
C8H18Te2 |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
2-methyl-1-(2-methylpropylditellanyl)propane |
InChI |
InChI=1S/C8H18Te2/c1-7(2)5-9-10-6-8(3)4/h7-8H,5-6H2,1-4H3 |
Clave InChI |
FCWGIQWBBXELMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C[Te][Te]CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



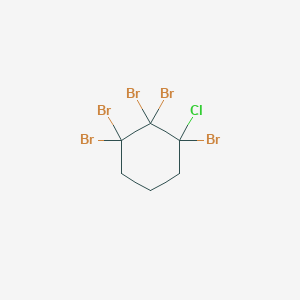
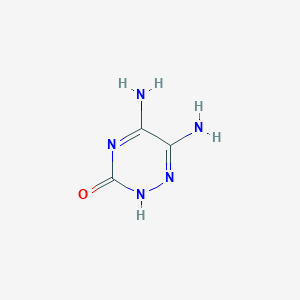
![2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14419280.png)
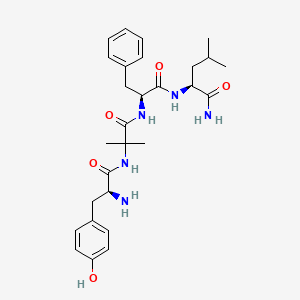
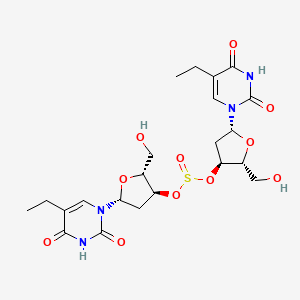
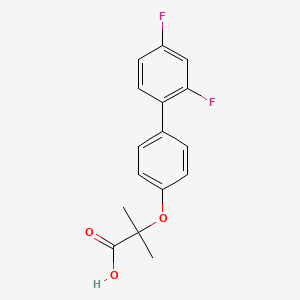

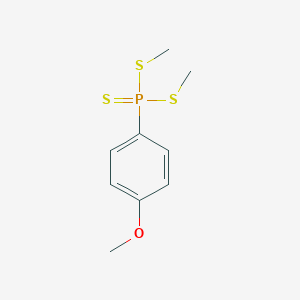
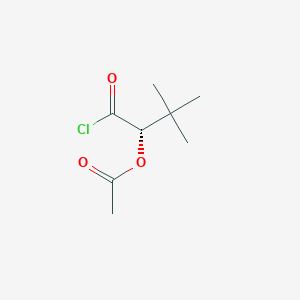
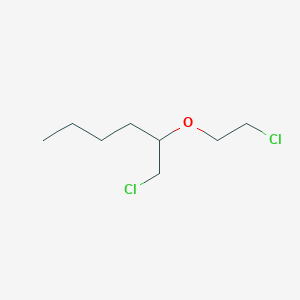
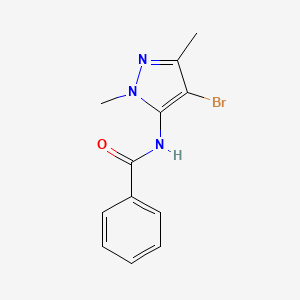
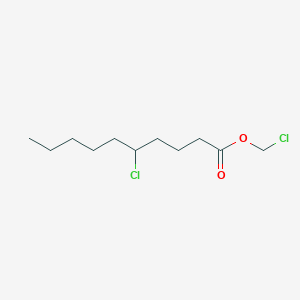
![N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline](/img/structure/B14419339.png)
